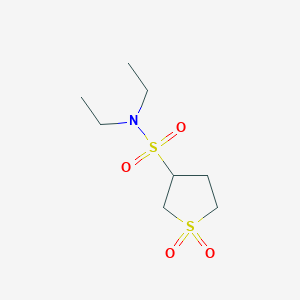![molecular formula C18H16ClN3OS B241837 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has unique chemical properties that make it useful in different areas of research. In
作用機序
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and division. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has several biochemical and physiological effects. In addition to its antitumor activity, the compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on the central nervous system, improving cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its potency and selectivity. The compound has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one. One area of research is the development of new cancer treatments based on the compound. Researchers are also investigating the potential of the compound as a new class of antibiotics. In addition, the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has potential applications in various fields of scientific research. The compound has unique chemical properties that make it useful in different areas of research. Its potential applications in the field of medicinal chemistry and as a new class of antibiotics make it a promising candidate for further research.
合成法
The synthesis of 1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of 3-chloro-2-methylbenzoic acid with thioacetamide, followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The resulting compound is then reacted with 2-bromo-4-methylthiophene to obtain the final product. This synthesis method has been optimized to produce the compound in high yields and purity.
科学的研究の応用
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one has potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have potent antitumor activity in vitro against several cancer cell lines. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
|---|---|
分子式 |
C18H16ClN3OS |
分子量 |
357.9 g/mol |
IUPAC名 |
1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-13(19)5-3-6-14(10)22-18-17(11(2)21-22)12(9-16(23)20-18)15-7-4-8-24-15/h3-8,12,21H,9H2,1-2H3 |
InChIキー |
FLVFDLUOYFWDCF-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
正規SMILES |
CC1=C(C=CC=C1Cl)N2C3=NC(=O)CC(C3=C(N2)C)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)





![1-N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]ethanedihydrazide](/img/structure/B241776.png)




![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![Ethyl 3-[4-cyano-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B241792.png)